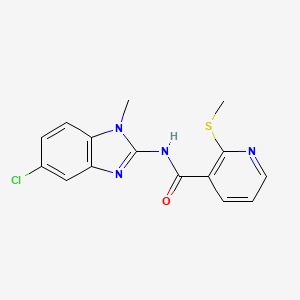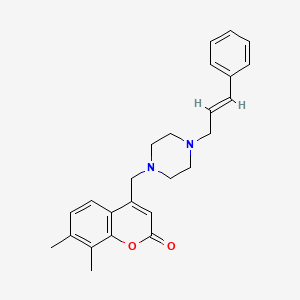
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Applications
Compounds based on the coumarin-pyrazole hybrid have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. For instance, certain derivatives exhibit significant antibacterial effects against Gram-positive bacterial strains such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating higher potency than the standard drug ciprofloxacin. Additionally, some compounds have shown promising anti-inflammatory activity, outperforming standard drugs like aceclofenac in inhibiting heat-induced protein denaturation, a marker of anti-inflammatory effect (R. Chavan & K. M. Hosamani, 2018).
Inhibition of CCR1 Receptors
1-Acyl-4-benzyl-2,5-dimethylpiperazine derivatives, including those with cinnamoyl groups, have been identified as CCR1 antagonists. These compounds are useful in treating inflammatory diseases, indicating the potential therapeutic applications of the chemical class in managing conditions mediated by CCR1 receptors (P. Norman, 2006).
Molecular Docking and Synthesis Techniques
Research has also focused on the synthesis and computational studies of coumarin-based compounds, including the development of efficient synthesis methods under microwave irradiation and their molecular docking studies against bacterial targets. These studies highlight the role of such compounds in the discovery of new antibacterial chemotherapeutics and their potential in catalysis and material science (R. Chavan & K. M. Hosamani, 2018).
Anticancer Activity
Coumarin derivatives have been investigated for their potential anticancer activities. Specific structural analogs exhibit significant cytotoxicity against various cancer cell lines, such as breast, prostate, and lung cancers. The mechanism of action often involves apoptosis induction, demonstrating the therapeutic potential of these compounds in cancer treatment (Atulya Nagarsenkar et al., 2017).
Chemical Sensing and Catalysis
Some coumarin-based compounds have been explored for their use in chemical sensing, particularly for the detection of metal ions in aqueous solutions. The structural versatility of these compounds allows for the development of selective colorimetric sensors, which could have applications in environmental monitoring and analytical chemistry (H. Jo et al., 2014).
Propiedades
IUPAC Name |
7,8-dimethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-19-10-11-23-22(17-24(28)29-25(23)20(19)2)18-27-15-13-26(14-16-27)12-6-9-21-7-4-3-5-8-21/h3-11,17H,12-16,18H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTNUUFNNFYTJG-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC=CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
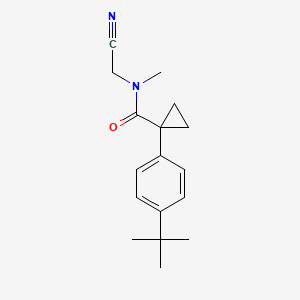
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2762586.png)
![tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2762589.png)
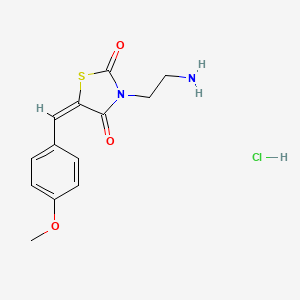
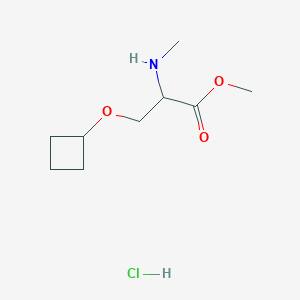



![[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2762601.png)

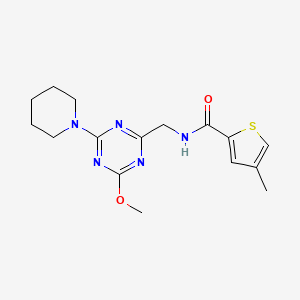

![6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2762607.png)
